molecular formula C16H24N4O2 B2993775 1-(6-methylpyridazin-3-yl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide CAS No. 2319803-97-7

1-(6-methylpyridazin-3-yl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide

Cat. No.: B2993775
CAS No.: 2319803-97-7
M. Wt: 304.394
InChI Key: BRSXGFQTDPOUJY-UHFFFAOYSA-N
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Description

1-(6-methylpyridazin-3-yl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a pyridazine ring substituted with a methyl group at the 6-position, a piperidine ring, and an oxolane moiety

Preparation Methods

The synthesis of 1-(6-methylpyridazin-3-yl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyridazine ring, followed by the introduction of the piperidine and oxolane moieties. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(6-methylpyridazin-3-yl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and other nucleophilic species.

Scientific Research Applications

1-(6-methylpyridazin-3-yl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-methylpyridazin-3-yl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(6-methylpyridazin-3-yl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:

    Pyridazine derivatives: Compounds with similar pyridazine rings but different substituents.

    Piperidine carboxamides: Compounds with piperidine rings and carboxamide groups but different substituents on the rings.

    Oxolane-containing compounds: Compounds with oxolane moieties but different core structures.

The uniqueness of this compound lies in its specific combination of these structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-methylpyridazin-3-yl)-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-12-6-7-15(19-18-12)20-8-2-4-13(11-20)16(21)17-10-14-5-3-9-22-14/h6-7,13-14H,2-5,8-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSXGFQTDPOUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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